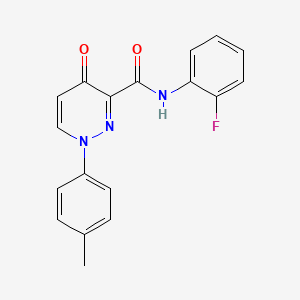

N-(2-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(2-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a dihydropyridazine core substituted with fluorophenyl and methylphenyl groups.

Properties

Molecular Formula |

C18H14FN3O2 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H14FN3O2/c1-12-6-8-13(9-7-12)22-11-10-16(23)17(21-22)18(24)20-15-5-3-2-4-14(15)19/h2-11H,1H3,(H,20,24) |

InChI Key |

GBFVOJRRIOXKHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Attachment of the Methylphenyl Group: The methylphenyl group can be attached through Friedel-Crafts alkylation reactions using toluene derivatives.

Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogs from the evidence:

Key Observations:

- Core Structure : The dihydropyridazine core (target compound) offers distinct electronic properties compared to dihydropyridines (AZ331) or piperidine-based opioids (). Dihydropyridazines may exhibit greater planarity, influencing binding interactions .

- Compound 36’s bulky quinoline and piperidinylpropoxy substituents likely reduce solubility compared to the target compound’s simpler aromatic groups .

Biological Activity

N-(2-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, a compound with the CAS number 125971-96-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C26H24FNO3, with a molecular weight of 417.47 g/mol. The compound features a dihydropyridazine core substituted with fluorophenyl and methylphenyl groups, which are critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of similar compounds exhibit significant antitumor properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This suggests that this compound may also possess similar antitumor efficacy due to structural similarities with known kinase inhibitors .

Kinase Inhibition

The compound's structural features suggest potential as a kinase inhibitor. Studies have shown that modifications in the pyridine and pyridone positions can enhance enzyme potency and selectivity . The ability to inhibit kinases involved in tumor growth could position this compound as a candidate for cancer therapeutics.

Pharmacokinetics and Safety Profile

Preclinical studies on related compounds have highlighted favorable pharmacokinetic profiles, including good absorption and bioavailability. The safety profiles of these compounds have been evaluated in various preclinical models, indicating low toxicity at therapeutic doses .

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antitumor | Complete tumor stasis in xenograft models | |

| Kinase Inhibition | Potent inhibition of Met kinase | |

| Pharmacokinetics | High absorption and low toxicity |

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- GTL-16 Human Gastric Carcinoma Model : A derivative showed complete tumor stasis, indicating potential for clinical application in gastric cancer treatment.

- Kinase Selectivity Studies : Analogs were tested for selectivity against various kinases; some exhibited over 100-fold selectivity for specific targets, enhancing their therapeutic index .

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?

Answer: A common synthetic approach involves hydrogenation reactions using catalysts like 5% Pd/C under ambient conditions. For example, a similar dihydropyridine derivative was synthesized by hydrogenating a nitro precursor in methanol at room temperature for 1 hour, yielding a 97.4% product with confirmed purity via NMR and mass spectrometry . Key steps include:

- Selection of nitro or halogenated intermediates.

- Catalyst loading optimization (e.g., 5% Pd/C).

- Reaction monitoring via TLC or HPLC to ensure completion.

Q. How can researchers confirm the structural identity of this compound?

Answer: Structural elucidation relies on multimodal characterization:

- NMR Spectroscopy : Analyze aromatic proton environments (e.g., δ 6.23–8.08 ppm for aryl protons) and methyl/methylene groups (e.g., δ 2.23–3.51 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via m/z peaks (e.g., [M+H]+ = 336.2 observed in similar dihydropyridines) .

- Infrared (IR) and Raman Spectroscopy : Identify carbonyl (C=O) and amide (N-H) functional groups .

Q. What analytical techniques are critical for assessing purity during synthesis?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase columns (e.g., Chromolith®) with UV detection to resolve impurities .

- Melting Point Analysis : Compare observed values (e.g., 127–128°C) with literature to detect solvate formation .

- Elemental Analysis : Validate stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for binding .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) based on crystal structures from PDB .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanoseconds .

Q. How can researchers address discrepancies in bioactivity data across studies?

Answer:

- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Metabolic Stability Testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain inconsistent IC50 values .

- Batch-to-Batch Purity Checks : Quantify impurities (e.g., via LC-MS) that may antagonize biological activity .

Q. What strategies improve the metabolic stability of this compound?

Answer:

- Fluorine Substitution : The 2-fluorophenyl group enhances metabolic resistance by blocking hydroxylation .

- Prodrug Design : Mask the carboxamide group with ester prodrugs to improve plasma stability .

- Co-crystallization Studies : Identify stable polymorphs using X-ray diffraction to reduce hydrolysis .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core Modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance target affinity .

- Side Chain Variations : Introduce spirocyclic or piperazine moieties (e.g., as in JNJ-47965567) to improve solubility .

- Bioisosteric Replacement : Substitute the dihydropyridazine ring with pyridone or triazole systems to reduce toxicity .

Q. How to resolve contradictions in pharmacological data (e.g., agonist vs. antagonist effects)?

Answer:

- Receptor Subtype Profiling : Test selectivity across isoforms (e.g., GPCR subtypes) using radioligand binding assays .

- Allosteric vs. Orthosteric Modulation : Use Schild analysis or FRET-based assays to differentiate binding modes .

- Cell Permeability Assays : Measure intracellular accumulation via LC-MS to correlate concentration-dependent effects .

Q. What are key considerations for optimizing reaction scalability?

Answer:

- Solvent Selection : Replace methanol with ethanol or acetonitrile for safer large-scale reactions .

- Catalyst Recycling : Test Pd/C recovery efficiency via filtration and reuse in batch reactions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman to monitor reaction progress in real time .

Q. How to validate computational predictions experimentally?

Answer:

- X-ray Crystallography : Resolve ligand-protein co-crystals to confirm docking poses (e.g., using Bruker APEX3) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to validate DFT-predicted affinity .

- Mutagenesis Studies : Alter key residues in target proteins to test computational interaction hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.